molecular formula C16H22FNO2S B4005177 1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

Cat. No.: B4005177
M. Wt: 311.4 g/mol
InChI Key: HZMMXJVTZHNSPQ-UHFFFAOYSA-N
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Description

1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is a useful research compound. Its molecular formula is C16H22FNO2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.13552828 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Evaluation for D2-like Receptors

Compounds including arylcycloalkylamines, exemplified by phenyl piperidines, have been investigated for their binding affinity at D2-like receptors, which are significant in antipsychotic agents. The research underscores the impact of arylalkyl substituents in enhancing the potency and selectivity of these agents at D2-like receptors, emphasizing the composite structure's role in determining selectivity and potency (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution Reactions

Studies have explored the reactions of piperidine with nitro-group-containing compounds, providing a quantitative yield of specific piperidinobenzene derivatives. This research has implications for understanding the mechanisms of nucleophilic aromatic substitution and its potential applications in synthetic chemistry (Pietra & Vitali, 1972).

Piperazine Derivatives and Therapeutic Uses

The structural modification of the piperazine nucleus in drug molecules has been shown to significantly alter their medicinal properties. Piperazine derivatives are noted for their wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. This highlights the role of piperazine and similar structures in the rational design of drugs (Rathi et al., 2016).

Biological Activities of Piper Species

The Piper genus has been extensively studied for its biological activities, with compounds extracted from these plants demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities. This suggests the potential of Piper species and their derivatives in developing new therapeutic agents for various diseases (da Silva et al., 2017).

Antifungal and Antimicrobial Potentials

Compounds isolated from Piper species have shown significant antifungal and antimicrobial activities, indicating their potential as sources of new, natural fungicides and antimicrobials. These findings support the exploration of Piper species for developing bioactive compounds with specific applications in treating infectious diseases (Xu & Li, 2011).

Properties

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2S/c1-2-12-21(19,20)18-11-5-6-14(13-18)9-10-15-7-3-4-8-16(15)17/h2-4,7-8,14H,1,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMMXJVTZHNSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCCC(C1)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
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1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

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